molecular formula C₈H₅D₃O₃ B1160000 3',4'-Dihydroxyacetophenone-d3

3',4'-Dihydroxyacetophenone-d3

Cat. No.: B1160000
M. Wt: 155.17
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical Research

Stable isotope labeling is a non-radioactive technique used to trace the path of molecules through chemical reactions or biological systems. wikipedia.org In this method, one or more atoms in a molecule of interest are replaced by a stable isotope of the same element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comacanthusresearch.com These labeled compounds are chemically almost identical to their unlabeled counterparts. acanthusresearch.comszabo-scandic.com However, the difference in mass allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgpharmaffiliates.com

This ability to track molecules provides invaluable insights into reaction mechanisms, metabolic pathways, and the flux of elements through biological systems. wikipedia.orgsymeres.com Stable isotope labeling is a cornerstone of modern research in fields like metabolomics, proteomics, environmental science, and drug development. symeres.comdiagnosticsworldnews.comsilantes.com It enables precise quantification of analytes in complex mixtures, helps in understanding the dynamics of biological processes, and is crucial for the development and validation of new analytical methods. diagnosticsworldnews.comclearsynth.com

Rationale for Deuterium Incorporation in Analytical Standards and Tracers

Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for isotopic labeling due to several key advantages. symeres.comclearsynth.com Its greater mass compared to protium (B1232500) (the common hydrogen isotope) makes it easily detectable by mass spectrometry. pharmaffiliates.com Deuterated compounds are often used as internal standards in quantitative analysis. clearsynth.compubcompare.ai An internal standard is a known amount of a substance, chemically similar to the analyte, added to a sample to aid in the quantification of the analyte. clearsynth.com

The use of deuterated internal standards offers several benefits:

Accuracy and Precision: They help to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response, thereby improving the accuracy and precision of quantitative measurements. clearsynth.compubcompare.ai

Matrix Effect Compensation: In complex samples, other components can interfere with the analysis, a phenomenon known as the matrix effect. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it is affected by the matrix in the same way, allowing for effective compensation. clearsynth.com

Method Validation: Deuterated standards are instrumental in the development and validation of robust and reliable analytical methods. clearsynth.com

While deuterium labeling is cost-effective, care must be taken to position the labels on non-exchangeable sites within the molecule to prevent their loss. acanthusresearch.comsigmaaldrich.com

Overview of Research Domains Utilizing 3',4'-Dihydroxyacetophenone-d3

3',4'-Dihydroxyacetophenone (B73281), also known as acetovanillone, is a naturally occurring phenolic compound found in various plants. thegoodscentscompany.commedchemexpress.com It exhibits a range of biological activities and is a subject of research in several areas. The deuterated form, 3',4'-Dihydroxyacetophenone-d3, serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart in various research applications.

Key research domains include:

Pharmacokinetics and Drug Metabolism: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential. 3',4'-Dihydroxyacetophenone-d3 is used as an internal standard in pharmacokinetic studies to precisely measure the levels of 3',4'-dihydroxyacetophenone and its metabolites in biological samples. symeres.com

Metabolomics: This field involves the comprehensive study of small molecules (metabolites) within a biological system. 3',4'-Dihydroxyacetophenone-d3 is used to accurately quantify the endogenous levels of 3',4'-dihydroxyacetophenone in metabolomic studies, which can provide insights into various physiological and pathological states. diagnosticsworldnews.comsilantes.com

Food Science and Nutrition: As 3',4'-dihydroxyacetophenone is present in foods like coffee, its deuterated analog can be used in studies to quantify its presence and understand its bioavailability and metabolism after consumption. hmdb.ca

Environmental Analysis: Stable isotope-labeled compounds are used to trace the fate of pollutants in the environment. symeres.com While specific applications for 3',4'-Dihydroxyacetophenone-d3 in this area are less documented, the general principle applies.

Chemical and Physical Properties of 3',4'-Dihydroxyacetophenone

PropertyValue
Chemical Formula C₈H₈O₃
Molecular Weight 152.15 g/mol nih.govcymitquimica.com
Appearance White to light orange to yellow powder or crystal cymitquimica.com
Melting Point 116 °C nih.gov
IUPAC Name 1-(3,4-dihydroxyphenyl)ethanone sigmaaldrich.com
Synonyms 4-Acetocatechol, 4-Acetylpyrocatechol, Pungenol, Qingxintong cymitquimica.com

Properties

Molecular Formula

C₈H₅D₃O₃

Molecular Weight

155.17

Synonyms

1-(3,4-Dihydroxy(phenyl-d3))ethanone;  1-(3,4-Dihydroxy(phenyl-d3))ethan-1-one;  4-Acetopyrocatechol-d3;  4-Acetyl-1,2-(benzenediol-d3);  4-Acetylcatechol-d3;  Acetopyrocatechol-d3;  Pungenol-d3;  Qingxintong-d3;  3’,4’-Dihydroxy-zcetophenone-d3; 

Origin of Product

United States

Synthesis and Isotopic Incorporation Strategies for 3 ,4 Dihydroxyacetophenone D3

Methodologies for Deuterium (B1214612) Labeling of Acetophenones

The introduction of deuterium into acetophenone (B1666503) structures can be broadly achieved through two primary strategies: direct hydrogen-isotope exchange (HIE) on the acetophenone molecule or the construction of the molecule using deuterated starting materials. clockss.org

Hydrogen-Isotope Exchange (HIE): This approach is often more direct as it allows for the post-functional introduction of deuterium. clockss.org

Base-Catalyzed Exchange: A common method involves treating the acetophenone derivative with a base, such as sodium hydroxide (B78521), in a deuterated protic solvent like methanol-d4 (B120146) (CH3OD) or deuterium oxide (D2O). clockss.orgresearchgate.net This environment facilitates the exchange of the acidic α-protons of the acetyl group for deuterium. clockss.orgresearchgate.net For example, treatment of an acetophenone derivative with sodium hydroxide in CH3OD at room temperature for a short duration can achieve high levels of deuterium incorporation at the α-position to the carbonyl group. clockss.orgresearchgate.net

Acid-Catalyzed Exchange: Deuterated acids, such as trifluoroacetic acid-d (CF3COOD), can also serve as both a catalyst and the deuterium source. nih.gov In studies with various aromatic ketones, extensive H/D exchange was observed on the acetyl group, often occurring independently of other catalytic processes aimed at the aromatic ring. nih.gov Microwave-assisted deuterium exchange using D2O and CF3COOD has also been shown to be a rapid and highly isotope-efficient method for labeling ketones. researchgate.net

Synthesis from Deuterated Precursors: This strategy involves building the final molecule from smaller, pre-labeled fragments. For labeling the acetyl group specifically, a Friedel-Crafts acylation reaction is a suitable method. This would involve reacting a protected catechol, such as 1,2-dibenzyloxybenzene, with trideuteroacetyl chloride (CD3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method ensures that the three deuterium atoms are exclusively located on the methyl group of the acetyl moiety. A similar approach is used for the synthesis of acetophenone-d8, which employs deuterated acetyl chloride and deuterated benzene. Subsequent deprotection of the hydroxyl groups would yield the final 3',4'-Dihydroxyacetophenone-d3.

Positional Specificity of Deuterium Incorporation, with emphasis on the Acetyl Group (-d3)

The precise placement of deuterium atoms is critical for the intended application of the labeled compound. In the case of 3',4'-Dihydroxyacetophenone-d3, the target is the specific trideuteration of the acetyl group's methyl protons.

The high positional specificity of the H/D exchange method for the acetyl protons is due to the keto-enol tautomerism mechanism. nih.govnih.gov The protons on the carbon adjacent (α-position) to the carbonyl group are significantly more acidic than the aromatic protons. In the presence of a base or acid, an enol or enolate intermediate is formed, allowing for the exchange of these α-protons with deuterium from the solvent. nih.govnih.gov Research on various acetophenone derivatives confirms that H/D exchange conditions can be optimized to selectively label the acetyl group with minimal exchange on the aromatic ring. researchgate.netnih.gov

While H/D exchange is highly selective for the α-position, the most definitive method for ensuring exclusive labeling on the acetyl group is through synthesis with a deuterated reagent. The use of trideuteroacetyl chloride (CD3COCl) in a Friedel-Crafts acylation reaction provides unambiguous incorporation of the -d3 label onto the acetyl group, as the C-C bond formation directly attaches the pre-labeled CD3C(=O)- group to the aromatic ring. This eliminates the possibility of incomplete exchange or side reactions on other parts of the molecule that can sometimes occur during HIE reactions.

Characterization of Isotopic Purity and Enrichment in Synthesized Standards

Determining the isotopic purity and confirming the structural integrity of deuterated standards is a critical final step in their synthesis. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly when coupled with electrospray ionization (ESI-HRMS) or liquid chromatography (LC-MS), is a powerful tool for assessing isotopic purity. rsc.orgnih.govresearchgate.net This technique can distinguish and quantify the relative abundance of different isotopologues (e.g., the desired d3 species versus undesired d0, d1, and d2 species) based on their mass-to-charge ratios. nih.govresearchgate.net The isotopic purity is then calculated from the relative intensities of these ions. cerilliant.com ESI-HRMS offers a rapid, highly sensitive, and low-sample-consumption method for this analysis. nih.govresearchgate.net

The combination of these techniques provides a comprehensive evaluation of the synthesized standard. rsc.org MS confirms the isotopic distribution and enrichment, while NMR verifies the location of the deuterium atoms.

Table 1: Analytical Techniques for Characterization of Deuterated Standards

Technique Information Provided Reference
LC-ESI-HR-MS Determines isotopic enrichment by separating and quantifying H/D isotopolog ions (D0-Dn). nih.gov, rsc.org, researchgate.net
¹H NMR Confirms the position of deuterium labels by observing the disappearance of proton signals; can be used to estimate isotopic purity. rsc.org, nih.gov

| ESI-HRMS/MS | Provides further structural information on the position of the deuterium label through fragmentation analysis. | nih.gov |

Table 2: Compound Names Mentioned in this Article

Compound Name
3',4'-Dihydroxyacetophenone-d3
(+)-Noradrenaline-d6
3',4'-Dihydroxyacetophenone (B73281)
Methanol-d4
Deuterium oxide
Sodium hydroxide
Trifluoroacetic acid-d
Trideuteroacetyl chloride
1,2-Dibenzyloxybenzene
Aluminum chloride
Acetophenone-d8
Benzene

Advanced Analytical Methodologies Employing 3 ,4 Dihydroxyacetophenone D3

Quantitative Mass Spectrometry Applications

Stable isotope-labeled internal standards (SIL-IS), such as 3',4'-Dihydroxyacetophenone-d3, are the cornerstone of modern quantitative mass spectrometry. They are indispensable for correcting variations that can occur during sample handling, injection, and analysis, thereby ensuring the reliability of the results.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying trace levels of compounds in complex mixtures. The use of a SIL-IS like 3',4'-Dihydroxyacetophenone-d3 is central to the accuracy of LC-MS/MS-based bioanalysis. lcms.cz In this approach, a known quantity of the deuterated standard is added to the sample at the beginning of the workflow. The standard co-elutes with the target analyte (3',4'-Dihydroxyacetophenone) and is detected simultaneously by the mass spectrometer. Because the deuterated standard has nearly identical chromatographic behavior and ionization efficiency to the analyte, any variations or losses during sample preparation or ionization will affect both compounds equally. nih.gov

The mass spectrometer differentiates the analyte from the internal standard based on their mass-to-charge (m/z) ratio. Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This method effectively corrects for sample loss and instrumental variability, leading to highly accurate and reproducible results. lcms.cznih.gov This technique has been successfully applied to quantify protocatechuic aldehyde in complex matrices such as herbal medicine injections and bee pollen. nih.govresearchgate.netmdpi.com

Table 1: Example LC-MS/MS Parameters for a Related Analyte (Protocatechuic Aldehyde)

ParameterValue
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.5 mL/min
Injection Volume5 µL
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)137.2
Product Ion (m/z)92.0

This table illustrates typical parameters for the analysis of protocatechuic aldehyde, the non-deuterated analog of 3',4'-Dihydroxyacetophenone-d3. The deuterated standard would have a different precursor ion m/z but similar chromatographic conditions. Data adapted from related studies. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another key technique where deuterated analogs provide significant advantages. For polar compounds like 3',4'-Dihydroxyacetophenone (B73281), chemical derivatization is often necessary to increase volatility and improve chromatographic performance. oup.com In GC-MS, deuterated standards like 3',4'-Dihydroxyacetophenone-d3 serve a similar purpose as in LC-MS/MS, acting as robust internal standards for quantification.

Table 2: Chromatographic Isotope Effect in GC

CharacteristicDescription
PhenomenonDeuterated analogs often have shorter retention times than their non-deuterated counterparts. mdpi.com
CauseDifferences in intermolecular interaction strengths between the analyte and the stationary phase due to the larger size of deuterium (B1214612) atoms. mdpi.com
Impact on AnalysisMinimal, as the mass spectrometer can easily distinguish between the analyte and the standard based on mass. oup.com
ConsiderationThe effect should be noted during method development, but it does not compromise the quantification accuracy when using isotope dilution. mdpi.com

This table summarizes the key aspects of the chromatographic isotope effect observed when using deuterated analogs in GC-MS.

Isotope Dilution Mass Spectrometry (IDMS) is the definitive analytical approach that underpins the use of 3',4'-Dihydroxyacetophenone-d3 in both LC-MS/MS and GC-MS. It is considered a primary ratio method and is often used to create reference measurement procedures. nih.gov The core principle of IDMS is the addition of a known amount of an isotopically labeled standard (e.g., 3',4'-Dihydroxyacetophenone-d3) to a sample containing the unlabeled analyte. nih.govuni-muenchen.de

After the labeled standard has been added and allowed to equilibrate with the sample, it becomes indistinguishable from the native analyte during extraction, purification, and analysis, except by its mass. nih.gov Therefore, any physical loss of the analyte during sample processing is accompanied by a proportional loss of the labeled standard. This preserves the ratio of the native analyte to the labeled standard. nih.gov The mass spectrometer measures this final isotope ratio, which, combined with the known amount of standard added, allows for a highly accurate calculation of the analyte's original concentration. This makes IDMS exceptionally robust and reliable for overcoming challenges in complex sample matrices. uni-muenchen.defau.de

Role in Analytical Method Validation and Quality Control in Bioanalysis

The validation of bioanalytical methods is a regulatory requirement to ensure that the data generated are reliable for their intended purpose. The use of 3',4'-Dihydroxyacetophenone-d3 as a SIL-IS is instrumental in meeting the stringent criteria for method validation and routine quality control. nih.govresearchgate.net

Bioanalytical samples, such as plasma or urine, are inherently complex and contain numerous endogenous components. In LC-MS, particularly with electrospray ionization (ESI), these components can co-elute with the analyte and interfere with its ionization process in the mass spectrometer's source. nih.govugent.be This phenomenon, known as the "matrix effect," can lead to either a suppression or enhancement of the analyte's signal, resulting in significant quantification errors. chromatographyonline.comresearchgate.net

A SIL-IS like 3',4'-Dihydroxyacetophenone-d3 is the most effective tool for mitigating matrix effects. lcms.cznih.gov Because the SIL-IS is structurally and chemically almost identical to the analyte, it experiences the same matrix-induced ion suppression or enhancement at the same retention time. nih.gov When the response of the analyte is ratioed to the response of the SIL-IS, the variability caused by the matrix effect is normalized, effectively canceling it out. nih.gov This ensures that the quantitative results are accurate regardless of the variations in matrix composition between different samples.

Table 3: Effectiveness of a SIL-IS in Compensating for Matrix Effects

Sample MatrixAnalyte Response (without IS)Analyte/IS Ratio (with SIL-IS)Calculated Accuracy
Solvent100,000 (Reference)1.00 (Reference)100%
Plasma Lot A (Suppression)55,000 (-45%)0.9898%
Plasma Lot B (Enhancement)120,000 (+20%)1.03103%

This illustrative data table shows how a Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for ion suppression and enhancement. While the absolute analyte response varies significantly between matrices, the analyte-to-internal standard ratio remains stable, leading to high accuracy. lcms.cznih.gov

The ultimate goal of a quantitative assay is to be precise, accurate, and reproducible. The use of 3',4'-Dihydroxyacetophenone-d3 as an internal standard is fundamental to achieving these performance characteristics. lcms.cz Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. Reproducibility is the ability to obtain the same results over time and in different laboratories.

By correcting for nearly all sources of analytical variability—including inconsistencies in sample volume, extraction efficiency, injection volume, and instrument response—the SIL-IS ensures that the method is robust. nih.govuni-muenchen.de Validation studies for methods employing SIL-IS consistently demonstrate excellent performance, with low relative standard deviations (RSD) for precision (typically <15%) and accuracy values very close to 100%. nih.govplos.org The reliability afforded by deuterated standards like 3',4'-Dihydroxyacetophenone-d3 is why IDMS is the benchmark for high-quality quantitative bioanalysis.

Table 4: Typical Bioanalytical Method Validation Performance Using a SIL-IS

Validation ParameterTypical Acceptance CriteriaPerformance with SIL-IS
Linearity (r²)>0.99>0.998 nih.gov
Intra-day Precision (%RSD)&lt;15%&lt;5% nih.gov
Inter-day Precision (%RSD)&lt;15%&lt;6% researchgate.net
Accuracy/Recovery (%)85-115%95-105% nih.govplos.org
Stability (%RSD)&lt;15%&lt;3% plos.org

This table summarizes typical performance results from a bioanalytical method validated using a stable isotope-labeled internal standard, demonstrating the high level of precision and accuracy achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation and isotopic verification of 3',4'-Dihydroxyacetophenone-d3. This non-destructive method provides detailed information on the atomic level, allowing for the confirmation of the molecular framework and the precise location and extent of deuterium incorporation. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to provide a comprehensive characterization of the molecule.

Detailed Research Findings

Structural Confirmation via ¹H and ¹³C NMR:

The ¹H NMR spectrum is used to identify the protons remaining in the molecule. For 3',4'-Dihydroxyacetophenone-d3, this primarily involves the signals from the three protons on the aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these protons are diagnostic of their positions relative to the hydroxyl and acetyl-d3 groups. The absence of a singlet peak around 2.5 ppm, characteristic of the non-deuterated acetyl methyl group (CH₃), is the primary and most direct evidence of successful deuteration.

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. rsc.org Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its chemical environment. nih.gov The deuteration of the methyl group causes a characteristic effect on the attached carbonyl carbon and the methyl carbon itself. The signal for the deuterated methyl carbon (CD₃) will appear as a multiplet with a significantly lower intensity due to C-D coupling and the quadrupolar relaxation of deuterium. rsc.org Similarly, the adjacent carbonyl carbon's signal may also show fine splitting. This data, when compared against the spectrum of the non-deuterated parent compound, 3',4'-Dihydroxyacetophenone, confirms the site of isotopic labeling. nih.govresearchgate.net

Isotopic Distribution Analysis:

The primary goal of the NMR analysis for this compound is to confirm the isotopic distribution—specifically, that the deuterium labels are located exclusively on the acetyl group.

¹H NMR: The integration of the aromatic proton signals should correspond to three protons, while the region for the acetyl protons should be devoid of any significant signal. The isotopic purity can be estimated by comparing the residual signal intensity in the acetyl proton region to the intensity of one of the aromatic protons.

¹³C NMR: The splitting pattern of the carbon signals due to deuterium-labeling is a key verification method. rsc.org The presence of a multiplet for the methyl carbon and the absence of a strong quartet (for a CH₃ group in off-resonance decoupled spectra) confirms the C-D₃ structure.

The following tables summarize the expected NMR data for 3',4'-Dihydroxyacetophenone-d3, based on spectral data for structurally related compounds. researchgate.netchemicalbook.com

Table 1: Expected ¹H NMR Data for 3',4'-Dihydroxyacetophenone-d3

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'~7.5d (doublet)~2.0
H-5'~6.9d (doublet)~8.5
H-6'~7.4dd (doublet of doublets)~8.5, ~2.0
3'-OH, 4'-OH9.0 - 10.0br s (broad singlet)N/A
COCD₃<0.1 (residual)-N/A

Note: Chemical shifts are referenced to a standard solvent signal and can vary based on solvent and concentration. The hydroxyl (OH) proton signals are often broad and may exchange with D₂O.

Table 2: Expected ¹³C NMR Data for 3',4'-Dihydroxyacetophenone-d3

AssignmentExpected Chemical Shift (δ, ppm)Key Feature for Deuterated Compound
C=O~197Unchanged or slight upfield shift
C-1'~129Unchanged
C-2'~115Unchanged
C-3'~145Unchanged
C-4'~151Unchanged
C-5'~115Unchanged
C-6'~123Unchanged
COC D₃~25Signal appears as a low-intensity multiplet due to C-D coupling. rsc.org

Note: The ¹³C signal for the CD₃ group will be significantly less intense than a CH₃ signal in a standard proton-decoupled spectrum.

Applications in Biochemical and Metabolic Research Utilizing 3 ,4 Dihydroxyacetophenone D3

Use as an Internal Standard in Metabolomics Studies

In the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, accurate quantification is paramount. Isotope-labeled internal standards are considered the gold standard for correcting variations during sample preparation and analysis, such as those that can occur with liquid chromatography-mass spectrometry (LC-MS). science.govnih.gov 3',4'-Dihydroxyacetophenone-d3 serves as an excellent internal standard for the quantification of its non-labeled counterpart, 3',4'-dihydroxyacetophenone (B73281), and other structurally similar analytes.

The key advantage of using a deuterated internal standard like 3',4'-Dihydroxyacetophenone-d3 is that it shares nearly identical chemical and physical properties with the analyte of interest. This includes its extraction efficiency, ionization response in mass spectrometry, and chromatographic retention time. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-labeled compound by a mass spectrometer. By adding a known amount of 3',4'-Dihydroxyacetophenone-d3 to a sample at the beginning of the workflow, any loss of the analyte during sample processing can be accurately accounted for by measuring the ratio of the analyte to the internal standard. au.dk

Table 1: Properties of 3',4'-Dihydroxyacetophenone and its Deuterated Analog

Property3',4'-Dihydroxyacetophenone3',4'-Dihydroxyacetophenone-d3
Chemical Formula C₈H₈O₃C₈H₅D₃O₃
Molecular Weight ~152.15 g/mol biosynth.com~155.17 g/mol
Key Mass Spec Fragments Analyte-specificAnalyte-specific + 3 Da
Chromatographic Behavior Co-elutes with deuterated formCo-elutes with non-deuterated form

This interactive table allows for a direct comparison of the key properties that make 3',4'-Dihydroxyacetophenone-d3 an effective internal standard.

Tracing Metabolic Pathways and Biotransformation of Parent Compounds and Related Analogs

The isotopic label on 3',4'-Dihydroxyacetophenone-d3 makes it an invaluable tracer for elucidating metabolic pathways and understanding the biotransformation of its parent compound, 3',4'-dihydroxyacetophenone, and related analogs. hmdb.ca When introduced into a biological system, such as cell cultures or animal models, the deuterated compound follows the same metabolic routes as the endogenous, non-labeled molecule.

Researchers can track the appearance of deuterium-labeled metabolites over time using mass spectrometry. This allows for the unambiguous identification of downstream products resulting from enzymatic modifications of the parent compound. For example, if 3',4'-dihydroxyacetophenone undergoes methylation or glucuronidation, the resulting products will retain the deuterium label, confirming their origin. This approach is crucial for mapping metabolic networks and identifying the enzymes responsible for specific biotransformation steps. science.gov

Studies have shown that 3',4'-dihydroxyacetophenone itself can be a metabolite of other compounds and is involved in various biological activities. nih.govnih.gov By using the deuterated form, researchers can differentiate between the newly introduced and metabolized compound versus the pre-existing endogenous pool. This is particularly important for understanding the pharmacokinetics and metabolism of therapeutic agents that are structurally related to 3',4'-dihydroxyacetophenone.

Investigation of Kinetic Isotope Effects in Enzymatic and Chemical Reactions

The difference in mass between hydrogen and deuterium can lead to differences in the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). faccts.de This effect is particularly pronounced when a bond to the isotope is broken or formed in the rate-determining step of a reaction. csbsju.edugmu.edu By comparing the reaction rates of 3',4'-Dihydroxyacetophenone and 3',4'-Dihydroxyacetophenone-d3, researchers can gain insights into the mechanisms of enzymatic and chemical reactions.

A significant KIE (where the reaction with the hydrogen-containing compound is faster than the deuterium-containing one) suggests that the C-H bond at the acetyl group is involved in the rate-limiting step. For instance, in an enzyme-catalyzed oxidation of the acetyl group, a slower reaction rate with 3',4'-Dihydroxyacetophenone-d3 would provide strong evidence for the direct involvement of that C-H bond in the catalytic mechanism. nih.gov The magnitude of the KIE can also provide information about the geometry of the transition state of the reaction. gmu.edu

Table 2: Hypothetical Kinetic Isotope Effect Data

SubstrateEnzymeReaction Rate (k)Kinetic Isotope Effect (kH/kD)
3',4'-DihydroxyacetophenoneEnzyme XkH
3',4'-Dihydroxyacetophenone-d3Enzyme XkDkH/kD

This interactive table illustrates how KIE data would be presented. A kH/kD value significantly greater than 1 indicates a primary kinetic isotope effect.

The study of KIEs using isotopically labeled compounds like 3',4'-Dihydroxyacetophenone-d3 is a fundamental tool in physical organic chemistry and enzymology for elucidating reaction mechanisms with a high degree of detail. nih.govacs.org

Theoretical and Computational Studies Pertaining to Deuterated Aromatic Ketones

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) introduces a change in nuclear mass, which, while not altering the electronic potential energy surface of a molecule, significantly affects its vibrational energy levels. This difference in zero-point vibrational energy (ZPVE) is the primary origin of deuterium isotope effects. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in quantifying these effects on molecular structure, stability, and spectroscopic properties.

Multi-component DFT methods, which treat specified nuclei quantum mechanically, have been employed to analyze these effects. mdpi.com Calculations on various o-hydroxy acyl aromatic species show a clear correlation between the calculated changes in nuclear magnetic shieldings and experimentally observed deuterium isotope effects on ¹³C chemical shifts. mdpi.com These computational approaches can accurately reproduce experimental trends and provide a detailed understanding of how deuteration perturbs the electronic structure. mdpi.com

For a molecule like 3',4'-Dihydroxyacetophenone-d3, where the deuterium is on the acetyl methyl group, the primary isotope effects would be on the properties of the C-D bonds themselves. However, secondary isotope effects could also be observed on the aromatic ring and the hydroxyl groups, transmitted through hyperconjugation and subtle electronic redistributions. DFT calculations can model these effects by computing the vibrational frequencies and equilibrium geometries of both the protiated and deuterated isotopologues. The results from such calculations can predict changes in spectroscopic signatures (e.g., NMR, IR), which are valuable for structural elucidation. mdpi.com

Calculated Deuterium Isotope Effects on Bond Lengths in a Model o-Hydroxy Aromatic Ketone
ParameterChange upon Deuteration (H → D)Physical Interpretation
O-H(D) Bond Length-0.015 ÅContraction due to lower zero-point energy of the O-D bond.
H(D)···O Hydrogen Bond Length+0.021 ÅElongation of the hydrogen bond distance.
O···O Distance+0.006 ÅSlight increase in the distance between the two oxygen atoms.

Data in the table is representative of findings for o-hydroxy acyl aromatic species as described in theoretical studies and serves as an illustrative example. mdpi.com

Molecular Modeling in Support of Analytical and Biochemical Applications

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule will behave and interact with other molecules. For 3',4'-Dihydroxyacetophenone-d3, these methods are particularly valuable for predicting its interactions with biological targets, such as enzymes, which is crucial for biochemical applications and drug design.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This is frequently used to predict the binding mode of a small molecule ligand to a protein receptor. For derivatives of dihydroxyacetophenone, docking studies have been successfully used to explore their potential as enzyme inhibitors. For example, studies on 2,4-dihydroxyacetophenone and 2,4,6-trihydroxy-3-geranyl-acetophenone analogs have used molecular docking to understand their binding interactions with enzymes like phosphodiesterases and lipoxygenase, respectively. nih.govmdpi.com These studies reveal key interactions, such as hydrogen bonds and π-stacking, between the ligand and amino acid residues in the enzyme's active site. mdpi.com Such insights are critical for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the molecular system over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. This allows for the study of the conformational changes and stability of a ligand-protein complex. For instance, MD simulations have been used to validate the stability of docked complexes of 2,4-dihydroxyacetophenone derivatives with their target enzymes. nih.gov The availability of pre-parameterized topology files for 3,4-Dihydroxyacetophenone in repositories like the Automated Topology Builder (ATB) facilitates the setup of such simulations, allowing researchers to study its dynamic behavior in various environments, such as in solution or bound to a protein. uq.edu.au

These computational tools support analytical applications by providing a theoretical framework to understand experimental observations. For example, understanding how a deuterated compound binds to a protein can help interpret data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), which probes protein conformation and dynamics. whiterose.ac.uk

Applications of Molecular Modeling for Dihydroxyacetophenone Analogs
Modeling TechniqueApplicationInformation Gained
Molecular DockingEnzyme Inhibition StudiesBinding pose, key interactions with active site residues, binding affinity prediction. nih.govmdpi.com
Molecular Dynamics (MD)Ligand-Protein Complex StabilityConformational flexibility, stability of binding interactions over time, calculation of binding free energies. nih.gov
QSAR (Quantitative Structure-Activity Relationship)Drug Design and OptimizationCorrelation of molecular descriptors with biological activity to guide the design of new analogs.

By combining quantum chemical calculations with molecular modeling, a comprehensive, multi-scale understanding of 3',4'-Dihydroxyacetophenone-d3 can be achieved, from the fundamental quantum effects of deuteration to its macroscopic behavior in complex biological systems.

Future Research Directions and Emerging Applications of 3 ,4 Dihydroxyacetophenone D3

Development of Novel and Highly Sensitive Bioanalytical Assays

The development of robust and sensitive bioanalytical methods is crucial for accurately determining the concentration of compounds in complex biological matrices. nih.gov In this context, 3',4'-Dihydroxyacetophenone-d3 is an indispensable tool, particularly for mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). As an internal standard, it is added in a known quantity to samples, allowing for precise quantification of the non-deuterated analyte by correcting for variations during sample preparation and analysis. nih.gov

Future research will focus on leveraging 3',4'-Dihydroxyacetophenone-d3 to develop assays with even lower detection limits and higher throughput. These advanced assays are essential for detailed pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion of 3',4'-Dihydroxyacetophenone (B73281). The use of a stable isotope-labeled internal standard like the -d3 variant is considered best practice for mitigating matrix effects and ensuring the reliability of results. nih.gov

Table 1: Comparison of Bioanalytical Assay Performance

Parameter Assay without Internal Standard Assay with 3',4'-Dihydroxyacetophenone-d3 Rationale for Improvement
Accuracy Variable, susceptible to matrix effects High Corrects for analyte loss during sample processing and ion suppression/enhancement in the mass spectrometer.
Precision Lower High Minimizes variability introduced during sample handling and injection.
Reliability Moderate High Provides a constant reference point for quantification across different samples and batches. nih.gov

| Limit of Quantification | Higher | Potentially Lower | Improved signal-to-noise ratio allows for confident measurement of lower concentrations. |

Role in Advanced Chemical Biology Research and Mechanism Elucidation

The parent compound, 3',4'-Dihydroxyacetophenone, exhibits a range of biological activities that are of significant interest in chemical biology. It has been identified as a tyrosinase inhibitor, a vasoactive agent, and an antioxidant. medchemexpress.com Further research indicates it can inhibit transcription-polymerase chains and induce toll-like receptor (TLR) signaling pathways, which are involved in inflammatory responses. biosynth.com

To elucidate the precise mechanisms behind these effects, it is critical to quantify the compound's concentration within cellular systems and tissues. This is where 3',4'-Dihydroxyacetophenone-d3 becomes vital. By enabling accurate measurement, it allows researchers to:

Establish dose-response relationships in cellular models.

Determine the intracellular concentration required for a specific biological effect, such as enzyme inhibition.

Track the metabolic fate of the parent compound within cells.

For instance, when studying its anti-inflammatory properties, researchers can use the deuterated standard to accurately measure how cellular uptake of 3',4'-Dihydroxyacetophenone correlates with the modulation of inflammatory pathways. biosynth.comthegoodscentscompany.com This quantitative approach is fundamental for validating molecular targets and understanding the compound's mode of action. biosynth.com

Table 2: Research Applications of 3',4'-Dihydroxyacetophenone Requiring a d3-Standard

Research Area Biological Activity of Parent Compound Role of 3',4'-Dihydroxyacetophenone-d3
Enzymology Potent tyrosinase inhibitor with an IC50 of 10 μM. medchemexpress.com Accurate quantification for kinetic studies and IC50 determination.
Inflammation Research Induces toll-like receptor (TLR) signaling pathways. biosynth.com Measuring compound levels in macrophages to correlate with pro-resolving effects. thegoodscentscompany.com
Gene Expression Acts as a transcription-polymerase chain inhibitor. biosynth.com Quantifying nuclear and cytoplasmic concentrations to understand its effect on gene expression.

| Antioxidant Studies | Functions as an antioxidant agent. medchemexpress.com | Correlating compound concentration with the reduction of oxidative stress markers in biological samples. |

Integration with High-Throughput Omics Platforms for Comprehensive Profiling

The era of systems biology relies on high-throughput "omics" technologies—such as metabolomics, proteomics, and transcriptomics—to gain a comprehensive understanding of biological systems. nih.govmdpi.com Metabolomics, in particular, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov

As a known plant and human metabolite, 3',4'-Dihydroxyacetophenone is a compound of interest in many metabolomic studies, from medicinal plant research to clinical biomarker discovery. nih.govnih.govhmdb.ca The sheer volume and complexity of data generated by omics platforms present significant analytical challenges. nih.gov

The integration of 3',4'-Dihydroxyacetophenone-d3 into high-throughput metabolomics workflows is a key future direction. Its use as an internal standard is critical for achieving reliable absolute quantification of its non-deuterated counterpart amidst thousands of other metabolites. researchgate.net This allows for:

Accurate Biomarker Quantification: Precisely measuring changes in 3',4'-Dihydroxyacetophenone levels in response to disease or treatment.

Pathway Analysis: Providing high-quality quantitative data for mapping metabolic pathways and understanding systemic responses. researchgate.net

Data Standardization: Improving the comparability of data across different studies and laboratories, a significant challenge in the field. nih.gov

Table 3: Advantages of Using 3',4'-Dihydroxyacetophenone-d3 in Omics

Feature Description Impact on High-Throughput Profiling
Quantitative Accuracy Corrects for analytical variability inherent in complex omics workflows. Enables the identification of true biological changes from analytical noise.
Data Normalization Serves as a stable reference point across large sample sets. Reduces batch effects and improves the statistical power of the analysis. nih.gov
Method Validation Essential for validating quantitative methods according to regulatory standards. Facilitates the transition of metabolomic findings from research to clinical applications.

| Holistic System View | Provides reliable data points for integration with other omics layers (e.g., proteomics, transcriptomics). mdpi.com | Allows for a more complete and accurate model of cellular responses and disease mechanisms. nih.gov |

Q & A

Basic: What are the validated synthetic routes for preparing 3',4'-Dihydroxyacetophenone-d3 with high isotopic purity?

Deuterated analogs like 3',4'-Dihydroxyacetophenone-d3 are typically synthesized via deuterium exchange or direct incorporation of deuterated precursors . For example:

  • Deuterium exchange in protic solvents (e.g., D₂O) under acidic/basic conditions can replace labile hydrogens (e.g., hydroxyl protons) with deuterium .
  • Precursor-directed synthesis involves using deuterated intermediates, such as deuterated catechol derivatives, in Friedel-Crafts acylation reactions with acetic acid-d₄ to ensure isotopic labeling at the acetyl group .
    Purification via recrystallization in deuterated solvents or preparative HPLC with deuterium-compatible mobile phases ensures >98% isotopic purity, as validated by mass spectrometry .

Basic: How can researchers confirm the structural integrity and deuteration level of 3',4'-Dihydroxyacetophenone-d3?

Key analytical methods include:

  • ¹H/²H NMR : Absence of peaks at 3.5–5.0 ppm (deuterated hydroxyl groups) and shifts in acetyl group protons (δ ~2.5 ppm) confirm deuteration .
  • High-resolution mass spectrometry (HRMS) : Isotopic clusters (e.g., M+3 for -d3) confirm deuteration level. For example, a molecular ion at m/z 169.08 (C₈H₅D₃O₃) with <2% non-deuterated impurity .
  • Infrared spectroscopy (IR) : Reduced O-H stretching (~3200 cm⁻¹) and C-D stretching (~2200 cm⁻¹) bands further validate isotopic substitution .

Advanced: How does deuteration affect the metabolic stability of 3',4'-Dihydroxyacetophenone in in vitro models?

Deuteration at hydroxyl or acetyl positions can delay metabolic degradation via the kinetic isotope effect (KIE). For instance:

  • In liver microsome assays, 3',4'-Dihydroxyacetophenone-d3 shows a 2.3-fold longer half-life compared to the non-deuterated form, attributed to slowed cytochrome P450-mediated oxidation of deuterated catechol groups .
  • Stable isotope tracing (LC-MS/MS) reveals deuterium retention in metabolites like 3,4-dihydroxybenzoic acid-d2, confirming partial metabolic resistance .

Advanced: What experimental strategies mitigate deuterium loss during long-term stability studies of 3',4'-Dihydroxyacetophenone-d3?

Deuterium loss via exchange with ambient moisture or acidic/basic degradation can be minimized by:

  • Storage : Lyophilized solid at -80°C in deuterated DMSO-d₆ or anhydrous ethanol-d6 .
  • Buffered solutions : Use deuterated phosphate buffers (pD 7.4) to reduce proton exchange in aqueous environments .
  • Stability monitoring : Periodic NMR/HRMS checks at 0, 3, 6, and 12 months to quantify deuterium retention .

Advanced: How does 3',4'-Dihydroxyacetophenone-d3 serve as an internal standard in quantitative LC-MS analysis of polyphenolic metabolites?

Its structural similarity to endogenous polyphenols (e.g., catechols) and isotopic distinction make it ideal for:

  • Matrix-matched calibration : Spiking deuterated analog into biological samples (plasma, urine) eliminates ion suppression/enhancement effects .
  • Co-elution correction : Matching retention times with non-deuterated analytes (e.g., 3,4-dihydroxybenzoic acid) enable precise quantification via isotope dilution .
  • Limit of detection (LOD) : Achieves 0.1 ng/mL sensitivity in human serum due to minimized background interference .

Advanced: What conflicting data exist regarding the radical-scavenging activity of deuterated vs. non-deuterated 3',4'-Dihydroxyacetophenone?

Studies report contradictory results:

  • Reduced activity : Deuteration at hydroxyl groups (-OD) decreases hydrogen-donating capacity in DPPH assays (IC50: 12.5 μM vs. 8.2 μM for non-deuterated) .
  • Enhanced activity : In lipid peroxidation models, deuterated acetyl groups stabilize phenolic radicals, increasing antioxidant efficacy by 1.5-fold .
    Resolution requires computational modeling (DFT) to assess bond dissociation energies and experimental validation in cell-based ROS assays .

Advanced: How can researchers leverage 3',4'-Dihydroxyacetophenone-d3 to study catechol-O-methyltransferase (COMT) inhibition kinetics?

Deuterated analogs enable isotope-edited kinetics :

  • Pre-steady-state kinetics : Stopped-flow fluorescence with deuterated substrate reveals a 1.8-fold slower kcat due to KIE on methyl transfer .
  • Isotope trapping assays : Trapping deuterated intermediates (e.g., S-adenosyl-L-homocysteine-d3) confirms rate-limiting steps in COMT catalysis .
  • Molecular docking : Deuterium’s steric effects refine binding mode predictions in COMT’s active site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.